molecular formula C28H54O4 B1198136 Didodecyl succinate CAS No. 5980-15-4

Didodecyl succinate

Cat. No.: B1198136
CAS No.: 5980-15-4
M. Wt: 454.7 g/mol
InChI Key: JBJMZCVEBLDYCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl succinate can be synthesized through the esterification of succinic acid with 1-dodecanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in a solvent like toluene . The reaction mixture is heated to around 120°C for about an hour to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of reactive distillation and fixed bed reactors combined with distillation has been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Didodecyl succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Esterification: Succinic acid and 1-dodecanol in the presence of p-toluenesulfonic acid as a catalyst.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back to succinic acid and 1-dodecanol.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Succinic acid and 1-dodecanol.

Mechanism of Action

The mechanism of action of didodecyl succinate involves its ability to reduce surface tension and stabilize emulsions. As a surfactant, it interacts with both hydrophobic and hydrophilic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in industrial applications where emulsification is required.

Comparison with Similar Compounds

Uniqueness of Didodecyl Succinate: this compound stands out due to its long alkyl chain, which imparts unique surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization capabilities .

Properties

IUPAC Name

didodecyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJMZCVEBLDYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208536
Record name Dilauryl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-15-4
Record name 1,4-Didodecyl butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilauryl succinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl succinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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